![molecular formula C11H20N2O2 B2706356 endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane CAS No. 1614256-81-3](/img/structure/B2706356.png)
endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
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Overview
Description
“endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” is a chemical compound with the CAS Number: 869494-16-6 . It is also known as “6-Boc-3,6-diaza-bicyclo[3.1.1]heptane” and is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” is complex and rich in sp3 hybridization . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Chemical Reactions Analysis
The chemical reactions of such compounds are often complex and involve multiple steps. For instance, tricyclo[4.1.0.0 2,7]heptane and its monosubstituted derivatives are known to readily undergo radical addition to the central C 1 –C 7 bond .Scientific Research Applications
Organic Synthesis
“endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” can be used in organic synthesis. It is a part of the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is featured by drug candidates such as LMV-6015 and AMG 221 .
Asymmetric Synthesis and Catalysis
The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis . Bornanesultam is a well-known chiral auxiliary , and “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could potentially be used in similar applications.
Drug Discovery
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could be used in drug discovery processes.
Benzene Bioisosteres
In recent years, there has been active research aimed at breaking the planarity of pharmacologically active molecules to improve their solubility and in vivo behavior . “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could be used as a benzene bioisostere in this context .
Building Blocks for Drug Design
“endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could be used as a building block for drug design . Alkyl trifluoroborates are gaining recognition as useful substrates for introducing alkyl substituents in drug discovery , and “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could potentially be used in similar applications.
Formal [4 + 2] Cycloaddition Reactions
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could potentially be used in these types of reactions.
Future Directions
The future directions for “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could involve further exploration of its synthetic accessibility, as well as its potential applications in various fields. The development of new synthetic routes, implementation of new methodologies, and new exit vectorization could be potential areas of research .
properties
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUIRLXYWAJQJ-JVHMLUBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane |
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